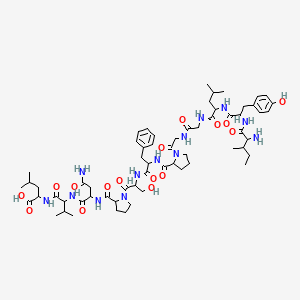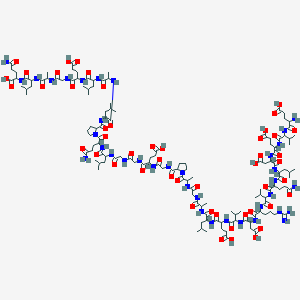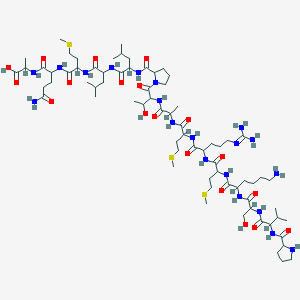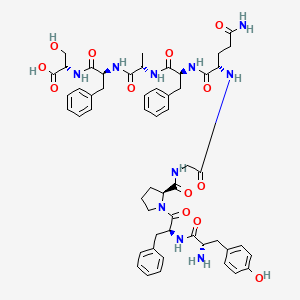
ACTH (1-39) (mouse, rat)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACTH (1-39), also known as Adrenocorticotropic Hormone, is a 39 amino acid peptide hormone secreted mainly by the anterior pituitary gland . It is a member of the melanocortin receptor agonists, which stimulates the adrenal cortex and the secretion of glucocorticoids such as cortisol .
Synthesis Analysis
ACTH is produced by the cleavage of its precursor protein, pro-opiomelanocortin (POMC) . It is a post-translational product of the proopiomelanocortin protein (POMC), and its sequence is highly conserved in mammals .Molecular Structure Analysis
The molecular formula of ACTH (1-39) is C210H315N57O57S, and it has a molecular weight of 4582.23 .Chemical Reactions Analysis
ACTH stimulates cortisol synthesis and secretion by regulating multiple steps in the steroidogenetic pathway, including an increase in the number of low-density lipoprotein (LDL) receptors and the cleavage of the side-chain of cholesterol, converting it to pregnenolone, the first and rate-limiting step in cortisol production .科学的研究の応用
Immunohistochemistry (IHC)
ACTH (1-39) is used in IHC to identify and localize the hormone within tissue sections. This application is crucial for studying the distribution and density of ACTH-producing cells in the pituitary gland and understanding diseases like pituitary tumors .
Immunocytochemistry (ICC/IF)
Researchers employ ACTH (1-39) in ICC/IF to study the hormone’s presence in cultured cells. This technique helps in visualizing cellular processes and understanding ACTH’s role in stress response at a cellular level .
Enzyme-Linked Immunosorbent Assay (ELISA)
ACTH (1-39) is measured quantitatively in biological samples using ELISA. This application is essential for endocrinological research, especially in understanding the regulation of adrenal hormones and the body’s response to stress .
Stress Response and Circadian Rhythm Studies
ACTH (1-39) plays a significant role in stress response and circadian rhythms. Its application in research helps in deciphering the molecular mechanisms governing the hypothalamic-pituitary-adrenal (HPA) axis and its impact on physiological processes .
Glucocorticoid Hormone Secretion
The primary action of ACTH (1-39) is to stimulate the adrenal cortex to secrete glucocorticoid hormones. This application is widely used in research to study the effects of glucocorticoids on various bodily functions and their role in conditions like Cushing’s syndrome .
Mitochondrial Gene Transcription
ACTH (1-39) enhances the transcription of mitochondrial genes involved in oxidative phosphorylation. This application is pivotal in research focused on energy metabolism and the role of mitochondria in health and disease .
作用機序
ACTH binds to the melanocortin-2-receptor (MC2R), also known as the ACTH receptor, which is a critical component of the hypothalamic–pituitary–adrenal axis . The MC2R accessory protein (MRAP) is essential for MC2R expression and function . ACTH stimulates the production of glucocorticoids secreted from the adrenal gland .
Safety and Hazards
将来の方向性
The precise molecular mechanisms by which ACTH stimulates steroid synthesis and secretion, as well as cell hypertrophy, survival, and migration are still poorly understood . More work is needed to understand whether expression of the POMC gene in a tissue equates to the release of bioactive peptides .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ACTH (1-39) (mouse, rat) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents (e.g. DIC, HOBt, DMAP)", "Cleavage reagents (e.g. TFA, scavengers)" ], "Reaction": [ "Activation of the resin with a suitable linker", "Addition of the first Fmoc-protected amino acid to the resin using a coupling reagent", "Removal of the Fmoc group with a base", "Repeat steps 2-3 for each amino acid in the sequence", "Cleavage of the peptide from the resin using a cleavage cocktail", "Purification of the crude peptide by HPLC", "Characterization of the purified peptide by mass spectrometry and analytical HPLC" ] } | |
CAS番号 |
77465-10-2 |
分子式 |
C₂₁₀H₃₁₅N₅₇O₅₇S |
分子量 |
4582.23 |
配列 |
One Letter Code: SYSMEHFRWGKPVGKKRRPVKVYPNVAENESAEAFPLEF |
同義語 |
ACTH (1-39) (mouse, rat) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










